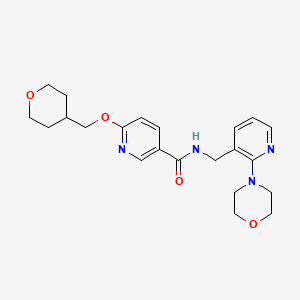
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. It combines the unique structural features of a pyrazole ring, a chromene core, and a carboxamide group, making it a molecule of interest for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the pyrazole ring: : Cyclization of appropriate diketones or analogous precursors under acidic or basic conditions.
Introduction of the cyclopropyl and trifluoromethyl groups: : These substituents can be added via selective halogenation and subsequent substitution reactions.
Linking the pyrazole ring to the chromene core: : This can be achieved through nucleophilic substitution reactions, where the pyrazole ring serves as a nucleophile.
Formation of the carboxamide group: : This step typically involves the reaction of the chromene derivative with an amine, under dehydrating conditions, to form the desired carboxamide.
Industrial Production Methods
Industrial production methods would likely optimize these steps for scalability, focusing on:
Efficient synthesis routes: to minimize steps and maximize yields.
Green chemistry principles: to reduce environmental impact.
Automated and continuous flow processes: to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The chromene core can undergo oxidation, potentially leading to quinone-like structures.
Reduction: : The pyrazole ring may be susceptible to reduction, altering its electronic properties.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify various substituents on the molecule.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: : Like sodium borohydride or hydrogenation catalysts for reduction.
Substitution conditions: : Typically involve halogenated intermediates and strong nucleophiles.
Major Products
Oxidation products: : Quinone derivatives.
Reduction products: : Dihydro-pyrazoles.
Substitution products: : Various functionalized derivatives depending on the nucleophiles used.
Applications De Recherche Scientifique
In Chemistry
Catalysis: : The compound may serve as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: : Its structural features can be useful in designing novel materials with specific electronic characteristics.
In Biology
Enzyme Inhibition: : Potential application as an inhibitor for specific enzymes due to its complex structure.
Drug Development: : Possible use in medicinal chemistry for developing new therapeutic agents.
In Medicine
Anticancer Research: : Its unique structure might interact with cancer cell pathways.
Anti-inflammatory Agents: : Potential for developing new anti-inflammatory drugs.
In Industry
Dye and Pigment Production: : Its chromene core can be exploited in the production of dyes.
Agricultural Chemicals: : May serve as a basis for developing new agrochemicals.
Mécanisme D'action
The compound’s mechanism of action would depend on its specific application:
Enzyme Binding: : It might inhibit enzymes by binding to their active sites, disrupting their normal function.
Signal Pathways: : May interact with cellular signal pathways, modulating biological responses.
Receptor Interaction: : Potential to interact with cell receptors, altering their normal signaling processes.
Comparaison Avec Des Composés Similaires
Unique Features
Combination of chromene and pyrazole rings: : Distinguishes it from other compounds.
Trifluoromethyl group: : Provides unique electronic and steric properties.
Similar Compounds
N-(2-(3-trifluoromethyl-1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide: : Similar structure but lacks the cyclopropyl group.
2-oxo-2H-chromene-3-carboxamide derivatives: : Share the chromene core but differ in their substituents.
Propriétés
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c20-19(21,22)16-10-14(11-5-6-11)25(24-16)8-7-23-17(26)13-9-12-3-1-2-4-15(12)28-18(13)27/h1-4,9-11H,5-8H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFASDMQKLHTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=CC=CC=C4OC3=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![isopropyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2447741.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2447742.png)
![4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2447743.png)






![N-[(4-Sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2447755.png)
![1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2447758.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-difluorobenzene-1-sulfonamide](/img/structure/B2447760.png)

![2-{[4-(3-methoxybenzoyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B2447764.png)
